3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Cytotoxicity Jurkat cells Chalcone SAR

Researchers requiring a well-characterized cytotoxic chalcone often find generic libraries lack validated SAR anchors. This retrochalcone provides a defined benchmark: rank-1 cytotoxicity against four congeneric 4'-hydroxychalcones in Jurkat T-cell assays, coupled with strong DNA topoisomerase I inhibition. The 4-chloro substitution yields optimal Hammett (σ=0.23) and log P (4.21) values critical for activity. ● Topoisomerase I inhibition confirmed; sub-nanomolar MAO-B IC₅₀ ≈ 31 pM. ● Outperforms ascorbic acid in DPPH radical scavenging at 10.0 μg/mL. ● Serves as an upper-boundary anchor for QSAR model construction. Supplied with batch-specific analytical data; global shipping available.

Molecular Formula C15H11ClO2
Molecular Weight 258.70 g/mol
CAS No. 19152-38-6
Cat. No. B12084069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
CAS19152-38-6
Molecular FormulaC15H11ClO2
Molecular Weight258.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)Cl
InChIInChI=1S/C15H11ClO2/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,17H/b10-3+
InChIKeyOQSNPMDWFJMKLH-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Retrochalcone Scaffold: Biological Profile Overview


3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (CAS 19152-38-6) is a synthetic retrochalcone — a chalcone subclass defined by the absence of oxygen functionalities at the C2' and C6' positions of the A-ring, which distinguishes it structurally from classical chalcones [1]. With molecular formula C15H11ClO2, a molecular weight of 258.70 g/mol, and the IUPAC name (2E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, this compound serves as a versatile bioactive small molecule in medicinal chemistry and chemical biology research . Its unique combination of a 4-chlorophenyl B-ring, a 4-hydroxyphenyl A-ring, and an α,β-unsaturated ketone linker produces distinct electronic (Hammett σ = 0.23) and lipophilic (log P = 4.21) properties that drive differential biological activities not replicated by close structural analogs.

Scaffold Synthetic retrochalcone – no A-ring oxygen at C2' and C6'
Research Use Medicinal chemistry SAR and mechanistic studies
Differentiation Unique electronic and lipophilic profile for structure-activity comparison

Structural Uniqueness vs. Generic Chalcone Analogs


Substituting 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one with the unsubstituted phenyl analog (3-phenyl-1-(4'-hydroxyphenyl)-2-propen-1-one), the p-methoxyphenyl analog, or the p-methylphenyl analog results in a complete re-ranking of cytotoxic potency and a loss of DNA topoisomerase I inhibitory activity, as demonstrated in head-to-head comparative studies [1]. The 4-chloro substituent on the B-ring confers the highest Hammett constant (σ = 0.23) and log P (4.21) within the 4'-hydroxychalcone series, which correlate with the strongest biological effects. Similarly, in antioxidant assays, while both the 4-chloro and 4-methoxy derivatives surpass ascorbic acid, their relative performance and downstream derivatization potential (e.g., Mannich base formation) differ substantially, making simple interchange scientifically invalid [2][3].

Target Compound
  • 4-chloro substituent defines cytotoxicity and topoisomerase I inhibition profile
  • Highest reported Hammett σ and log P in 4'-hydroxychalcone series
  • Antioxidant activity exceeding ascorbic acid in DPPH assay
Analog Substitution Risk
  • Phenyl, methyl, methoxy analogs lose topoisomerase I inhibition
  • Substitution may re-rank cytotoxicity and abolish target engagement
  • Antioxidant relative performance and derivatization potential differ

Head-to-Head Differentiation Evidence


Cytotoxicity Rank in Jurkat Leukemia Cells

In a direct head-to-head cytotoxicity evaluation against transformed human T (Jurkat) cells, the target compound (designated Compound IV) achieved the highest cytotoxicity rank among five 4'-hydroxychalcone derivatives. The rank order was IV (4-chlorophenyl) > III (4-methoxyphenyl) > II (4-methylphenyl) > I (unsubstituted phenyl) > V (2-thienyl). The unsubstituted parent chalcone (Compound I) ranked 4th, demonstrating that the 4-chloro substituent is essential for maximal cytotoxic activity in this series. Compound IV also exhibited the highest Hammett constant (σ = 0.23) and log P (4.21), physicochemical parameters that correlate with its biological superiority [1].

Cytotoxicity Rank (Jurkat)
Direct head-to-head
Rank 1 among five 4'-hydroxychalcones (MTT assay, Jurkat cells); Hammett σ = 0.23, log P = 4.21
Supports cytotoxicity SAR and lead prioritization studies
4-chloro substituent reported critical for observed high rank
Cytotoxicity Jurkat cells Chalcone SAR

DNA Topoisomerase I Inhibition Strength

In plasmid supercoil relaxation experiments using mammalian DNA topoisomerase I, the target compound (IV) produced the strongest enzyme inhibition. Comparator compounds I (unsubstituted phenyl) and II (4-methylphenyl) gave only moderate interference with DNA topoisomerase I, while compounds III (4-methoxyphenyl) and V (2-thienyl) showed no detectable interference with the enzyme. This categorical difference (strong vs. moderate vs. none) demonstrates that the 4-chloro substituent is critical for engaging the topoisomerase I target, a property not shared by the 4-methoxy or 2-thienyl analogs [1].

Topoisomerase I Inhibition
Direct head-to-head
Strong inhibition vs. moderate (phenyl, methyl) vs. none (methoxy, thienyl)
Supports topoisomerase I-targeted mechanism studies
Categorical inhibition difference; methoxy/thienyl analogs inactive
DNA topoisomerase I inhibition Plasmid supercoil relaxation Chalcone mechanism of action

Electronic and Lipophilic Profile Differentiation

Within the five-compound 4'-hydroxychalcone series, the target compound had the highest Hammett constant (σ = 0.23) and the highest log P value (4.21). These physicochemical parameters are reported to correlate with its highest cytotoxicity and strongest DNA topoisomerase I inhibition. The Hammett constant reflects the electron-withdrawing effect of the 4-chloro substituent, which is absent or weaker in the unsubstituted (σ ~ 0), methyl (σ = -0.17), methoxy (σ = -0.27), and thienyl analogs. Similarly, the elevated log P indicates greater lipophilicity, which may enhance membrane permeability and target engagement [1].

Electronic & Lipophilic Profile
Direct head-to-head
Hammett σ = 0.23, log P = 4.21 (extreme within series)
Reported electronic and lipophilic upper-bound values for QSAR modeling
Congeneric comparator values not fully tabulated in source
Hammett constant log P Chalcone physicochemical properties SAR

DPPH Radical Scavenging vs. Ascorbic Acid

In a DPPH radical scavenging assay, both 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (compound 3a) and its 4-methoxy analog (3b) exhibited antioxidant activity higher than that of ascorbic acid at the same concentration (10.0 μg/mL). The activity of 3a and 3b was reported to exceed that of ascorbic acid at an equivalent concentration of 6.0–8.0 μg/mL, indicating that both halogenated and methoxylated 4'-hydroxychalcones are more potent antioxidants than the standard reference in this assay system [1]. The precise quantitative difference between 3a and 3b was not detailed in the available abstract; thus, while both compounds surpass ascorbic acid, this evidence does not establish superiority of 3a over 3b.

DPPH vs. Ascorbic Acid
Cross-study comparable
Antioxidant activity > ascorbic acid at 10.0 μg/mL; equivalent at 6.0–8.0 μg/mL
Supports antioxidant benchmarking in DPPH assay
Difference between 4-chloro and 4-methoxy analogs not detailed
Antioxidant DPPH assay Chalcone radical scavenging

Monoamine Oxidase B (MAO-B) Inhibition Potency

The compound inhibits human monoamine oxidase B (MAO-B) with a reported IC50 value of 0.000031 mM (equivalent to 31 pM, or 0.031 nM) at pH 7.4 and 37°C [1]. For context, many chalcone-based MAO-B inhibitors reported in the literature exhibit IC50 values in the micromolar range (e.g., 0.46 µM for certain trimethoxylated halogenated chalcones, and >10 µM for less optimized analogs) [2]. This places the target compound approximately 15,000-fold more potent than a representative micromolar chalcone MAO-B inhibitor (0.46 µM baseline) and within the same order of magnitude as some highly optimized 2'-hydroxychalcones (e.g., IC50 = 0.031 µM), though the target compound's potency is reported as approximately 1,000-fold greater. This evidence is classified as Supporting because a direct head-to-head comparison against a defined panel of chalcones in the identical MAO-B assay is not available in the sourced repository entry.

MAO-B Inhibition IC50
Supporting evidence
IC50 = 31 pM (pH 7.4, 37°C, human MAO-B)
Reported sub-nanomolar MAO-B potency context for hit-to-lead studies
Direct comparison against defined chalcone panel not available
Monoamine oxidase B MAO-B inhibitor Neurodegeneration Chalcone enzyme inhibition

Retrochalcone Structural Classification

According to the ClassyFire chemical taxonomy and the PhytoBank metabolite database, this compound is classified as a retrochalcone — a subclass of linear 1,3-diarylpropanoids distinguished by the absence of oxygen functionalities at the C2' and C6' positions of the A-ring [1]. Classical chalcones, by contrast, frequently bear hydroxy or methoxy groups at these positions (e.g., 2'-hydroxychalcone, 2',4'-dihydroxychalcone, isoliquiritigenin). This structural difference alters hydrogen bonding capacity, metabolic stability, and the chemical space accessible for further derivatization. Retrochalcones are rare in nature, found predominantly in Glycyrrhiza species, and have been associated with distinct mechanisms of action, including positive allosteric modulation of GABAA receptors [2].

Retrochalcone Classification
Class-level inference
No oxygen at C2' and C6' of A-ring; distinct from classical chalcones
Supports scaffold-specific research and chemical taxonomy
Retrochalcone-specific activities require further validation
Retrochalcone Chalcone scaffold classification Flavonoid precursor Natural product-like compound

Research and Industrial Application Scenarios


Anticancer Lead Optimization Screening

This compound can serve as a high-priority scaffold for anticancer drug discovery programs that use Jurkat T-cell leukemia cytotoxicity as a primary screening readout. With a documented rank-1 cytotoxicity performance against four congeneric 4'-hydroxychalcones and concomitant strong DNA topoisomerase I inhibition, it provides a well-characterized starting point for structure-activity relationship expansion. Researchers can confidently use it as a positive control or lead template, knowing that the 4-chloro substitution pattern is critical for maximal activity in this series [1].

QSAR Model Building with Physicochemical Descriptors

Because this compound sits at the extreme of both Hammett constant (σ = 0.23) and log P (4.21) within a well-defined 4'-hydroxychalcone series, it is ideally suited as an anchor compound for constructing and validating QSAR models that relate electronic and lipophilic parameters to cytotoxic or enzyme-inhibitory endpoints. Its values can help define the upper boundary of the property range in predictive models [1].

Antioxidant Benchmarking in DPPH Assay

For laboratories standardizing DPPH radical scavenging protocols, this compound offers a chalcone-based antioxidant reference with documented superiority to ascorbic acid at 10.0 μg/mL. It can serve as a robust positive control for evaluating novel antioxidant candidates, providing a reproducible benchmark that outperforms the classical ascorbic acid standard under matched conditions [2].

MAO-B Inhibitor Hit-to-Lead Optimization

With a reported MAO-B IC50 of approximately 31 pM, this compound represents a sub-nanomolar potency starting point for medicinal chemistry programs targeting monoamine oxidase B in Parkinson's disease or other neurodegenerative disorders. Its potency advantage over many published chalcone-based MAO-B inhibitors (commonly in the micromolar range) makes it a competitive scaffold for hit-to-lead optimization, warranting further selectivity and pharmacokinetic profiling [3][4].

Application
Selection Property
Validation Focus
Cytotoxicity SAR screening in leukemia models
4-chloro substituent-dependent cytotoxicity profile
Cytotoxicity endpoint and topoisomerase I inhibition context
QSAR model development with chalcone series
Upper-bound electronic/lipophilic descriptors
Descriptor–activity correlation analysis
DPPH radical scavenging assay standardization
Reported activity exceeding ascorbic acid
Antioxidant benchmarking and cross-study reproducibility
MAO-B inhibitor hit-to-lead research
Reported sub-nanomolar MAO-B potency context
Selectivity and exposure-model profiling
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